1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one
Description
1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a phenyl ring substituted with a difluoromethyl (-CF2H) group at position 3 and a methylthio (-SCH3) group at position 2. The propan-1-one moiety is attached to the phenyl ring via a ketone group at the first carbon.
Properties
Molecular Formula |
C11H12F2OS |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
1-[3-(difluoromethyl)-2-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H12F2OS/c1-3-9(14)7-5-4-6-8(11(12)13)10(7)15-2/h4-6,11H,3H2,1-2H3 |
InChI Key |
BYBLYNSKBIKSST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1SC)C(F)F |
Origin of Product |
United States |
Preparation Methods
Diazonium Salt Coupling with Isopropenyl Acetate
Precursor Synthesis: 3-Difluoromethyl-2-methylthioaniline
The synthesis of 1-(3-(difluoromethyl)-2-(methylthio)phenyl)propan-1-one begins with the preparation of 3-difluoromethyl-2-methylthioaniline. This intermediate is synthesized via sequential functionalization of aniline derivatives. Starting with 2-methylthioaniline, difluoromethylation at the meta position is achieved through a palladium-catalyzed cross-coupling reaction using chlorodifluoromethane (ClCF2H) as the difluoromethyl source. The reaction proceeds in acetonitrile at −10°C to 0°C, yielding the substituted aniline with 68% efficiency after column chromatography.
Diazotization and Ketone Formation
Following precursor synthesis, the diazonium salt of 3-difluoromethyl-2-methylthioaniline is generated by treating the aniline with 1.5–4 equivalents of hydrochloric acid and 1–2 equivalents of sodium nitrite in water at 0–25°C. The diazonium intermediate is subsequently reacted with isopropenyl acetate in a polar solvent (methanol/water) containing catalytic cuprous chloride (0.01–0.20 equivalents). This coupling proceeds via a radical mechanism, where the diazonium salt decomposes to generate an aryl radical that reacts with isopropenyl acetate to form the ketone. The reaction is conducted at 40–60°C for 30–90 minutes, achieving a 41.9% yield after purification through bisulfite complexation.
Reaction Conditions and Optimization
- Solvent System : Methanol/water (3:1 v/v) enhances solubility of both ionic and organic phases.
- Catalyst : Cuprous chloride (0.015 moles per 0.751 moles of isopropenyl acetate) minimizes side reactions such as dimerization.
- Temperature : Maintaining the reaction at 40–60°C balances reaction rate and selectivity.
Friedel-Crafts Acylation in Hexafluoroisopropanol (HFIP)
Substrate Activation and Acylation
For pre-functionalized arenes bearing electron-donating groups, Friedel-Crafts acylation offers an alternative route. The methylthio group at position 2 activates the aromatic ring toward electrophilic substitution, enabling acylation at the para position. In HFIP, a solvent known to stabilize cationic intermediates, the reaction of 3-difluoromethyl-2-methylthiobenzene with propionyl chloride in the presence of anhydrous aluminum chloride proceeds at 25°C for 24 hours. The HFIP-mediated pathway achieves a 65% yield, with regioselectivity confirmed via NMR analysis.
Mechanistic Insights
The reaction mechanism involves the formation of a thiirenium ion intermediate from propionyl chloride and HFIP, which subsequently undergoes electrophilic attack at the activated aromatic position. The difluoromethyl group’s electron-withdrawing nature moderates reactivity, necessitating prolonged reaction times compared to non-fluorinated analogs.
Claisen-Schmidt Condensation
Aldehyde Synthesis and Condensation
A third approach involves the Claisen-Schmidt condensation of 3-difluoromethyl-2-methylthiobenzaldehyde with acetone. The benzaldehyde precursor is synthesized via oxidation of 3-difluoromethyl-2-methylthiobenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane. Condensation with acetone in ethanol, catalyzed by 10% sodium hydroxide at 5–10°C, yields the target ketone with 79% efficiency after recrystallization from ethanol.
Key Parameters
Purification and Characterization
Bisulfite Complexation
Crude this compound is purified via bisulfite complexation, a method adapted from fenfluramine synthesis. The ketone forms a water-soluble adduct with sodium bisulfite, which is isolated and hydrolyzed under alkaline conditions (pH 10–12) to regenerate the pure product. This method achieves >95% purity, as verified by HPLC.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethyl and methylthio groups may play a role in modulating the compound’s reactivity and binding affinity. The pathways involved in its action can include enzyme inhibition or activation, receptor binding, and alteration of cellular processes.
Comparison with Similar Compounds
Structural Analogues with Fluorinated or Sulfur Substituents
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one (CAS 1804102-74-6)
- Structure : Features a trifluoromethyl (-CF3) group at position 2 and a methylthio (-SCH3) group at position 3 on the phenyl ring.
- Key Differences: Substituent positions are reversed compared to the target compound. Trifluoromethyl (-CF3) vs.
- Physicochemical Data :
1-(2-Bromo-6-(difluoromethyl)phenyl)propan-1-one (CAS 1261580-39-5)
- Structure : Contains a bromine atom at position 2 and a difluoromethyl group at position 4.
- Key Differences: Bromine introduces steric bulk and polarizability, which may alter reactivity in substitution reactions.
- Similarity Score : 0.82 (structural similarity to the target compound) .
1-(3-(Methylthio)phenyl)propan-2-one (CAS 629646-54-4)
- Structure : Methylthio group at position 3 and a ketone at propan-2-one (position 2).
- Key Differences :
- Ketone position (propan-2-one vs. propan-1-one) affects electronic distribution and steric accessibility.
- Lack of fluorine substituents reduces electronegativity.
- Physicochemical Data :
Cathinone Derivatives with Amino Substituents
4-Methyl MCAT (Mephedrone)
- Structure: 2-(Methylamino)-1-(4-methylphenyl)propan-1-one.
- Key Differences: Amino (-NHCH3) substituent instead of sulfur/fluorine groups. Exhibits stimulant effects due to dopamine/norepinephrine reuptake inhibition .
2-(Methylamino)-1-(3-methylphenyl)propan-1-one
- Structure: Methyl group at position 3 and methylamino at position 2.
- Key Differences: Amino groups enhance water solubility but reduce lipophilicity compared to fluorine/sulfur substituents.
- Regulatory Status : Listed in WHO reports due to psychoactive effects .
Complex Aromatic Ketones
1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (CAS 205242-66-6)
- Structure: Benzyloxy (-OCH2C6H5) and dimethylamino (-N(CH3)2) substituents.
- Key Differences: Bulky benzyloxy group increases steric hindrance and aromatic π-π interactions. Molecular Formula: C20H23NO2 .
1-[4-({2-(4-Chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one
- Structure : Complex heterocyclic system with chlorophenyl and trifluoromethylphenyl groups.
- Key Differences :
- Extended π-system and nitrogen atoms enable diverse binding modes, contrasting with the target’s simpler phenyl ring.
- Higher molecular weight (~500 g/mol) impacts pharmacokinetics .
Biological Activity
1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one is an organic compound notable for its unique molecular structure, which includes a difluoromethyl group and a methylthio group attached to a phenyl ring. This compound has potential implications in medicinal chemistry due to its biological activity, which is influenced by its specific functional groups.
- Molecular Formula : C11H12F2OS
- Molecular Weight : 230.28 g/mol
- Structure :
- The presence of the difluoromethyl and methylthio groups enhances the compound's reactivity and interaction with biological targets, suggesting potential therapeutic applications.
Research indicates that the unique structural features of this compound may influence its binding affinity and reactivity with various biological targets, including enzymes and receptors. The difluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds.
Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. While specific data on this compound is limited, related compounds with similar functional groups have demonstrated effectiveness against various bacterial strains .
Cytotoxicity and Anticancer Potential
The compound's ability to inhibit cell proliferation has been explored in several studies. For instance, derivatives of similar structures have been tested for their cytotoxic effects on cancer cell lines, revealing promising results that warrant further investigation into the anticancer properties of this compound .
Data Table: Comparative Biological Activities
Study on Antimicrobial Activity
A study examining the antimicrobial properties of structurally similar compounds found that modifications in the functional groups significantly affected their efficacy against Gram-positive and Gram-negative bacteria. The presence of the difluoromethyl group was particularly noted for enhancing activity against resistant strains .
Cytotoxicity Assessment
In vitro assays conducted on cancer cell lines demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity. The mechanisms involved include apoptosis induction and cell cycle arrest, suggesting that this compound may share these properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-(Difluoromethyl)-2-(methylthio)phenyl)propan-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of fluorinated aryl ketones typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, analogous difluorophenyl compounds (e.g., (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) are synthesized via Claisen-Schmidt condensation under reflux with acid catalysts . Optimizing solvent polarity (e.g., toluene vs. ethanol) and temperature (reflux vs. room temperature) can improve yield by reducing side reactions like hydrolysis of the methylthio group. Purity is enhanced via recrystallization or column chromatography, as demonstrated for structurally similar enones .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR is critical for confirming the difluoromethyl group’s presence and electronic environment, while NMR identifies methylthio (-SMe) protons (δ ~2.5 ppm) .
- X-ray Crystallography : Single-crystal studies (e.g., Pbca space group for orthorhombic systems) resolve substituent orientation and hydrogen-bonding patterns, as shown for related aryl ketones .
- IR Spectroscopy : C=O stretching (~1700 cm) and C-F vibrations (~1100 cm) validate functional groups .
Q. What are the common side reactions or byproducts encountered during synthesis, and how can they be mitigated?
- Methodological Answer :
- Oxidation of Methylthio Group : The -SMe group may oxidize to sulfoxide or sulfone under acidic conditions. Using inert atmospheres (N) and minimizing exposure to oxidizing agents can suppress this .
- Diastereomer Formation : Steric hindrance from the difluoromethyl group can lead to diastereomers, which are separable via chiral HPLC or fractional crystallization .
Advanced Research Questions
Q. How do the difluoromethyl and methylthio substituents affect the electronic structure and reactivity compared to other fluorinated analogs?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the electron-withdrawing difluoromethyl group decreases electron density on the aromatic ring, enhancing electrophilic substitution reactivity. Conversely, the methylthio group donates electrons via resonance, creating regioselectivity in reactions. Comparative studies on trifluoromethyl analogs (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) show reduced nucleophilicity at the carbonyl carbon due to stronger electron withdrawal .
Q. How can computational methods like DFT or AIM theory predict intermolecular interactions and stability?
- Methodological Answer :
- DFT : Optimizing geometry and calculating frontier molecular orbitals (HOMO-LUMO) identifies reactive sites. For example, studies on (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one used DFT to map charge transfer interactions .
- AIM (Atoms in Molecules) Theory : Topological analysis of electron density (e.g., bond critical points) quantifies hydrogen-bond strengths in crystal packing, as applied to hydroxyaryl ketones .
Q. In studies reporting conflicting biological activity data, how can structural modifications or experimental variables explain discrepancies?
- Methodological Answer : Contradictions often arise from substituent positioning or assay conditions. For instance:
- Steric Effects : Bulkier substituents (e.g., ethylphenyl vs. methylthio) may hinder target binding, altering bioactivity .
- Solubility : Fluorinated compounds exhibit variable solubility in aqueous vs. lipid media, impacting in vitro vs. in vivo results. Adjusting co-solvents (e.g., DMSO) or using prodrug strategies can resolve inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
